5-Bromo-2-chloro-3-fluoro-pyrazine

Chemoselectivity Suzuki-Miyaura Coupling Medicinal Chemistry

Standard dihalogenated pyrazines lack the orthogonal reactivity needed for complex heterocyclic architectures. This tri-halogenated scaffold (Br, Cl, F) provides three distinct synthetic handles for sequential cross-coupling and amination while retaining fluorine for metabolic stability. - **Application**: Kinase inhibitor intermediate; coelenterazine analog precursor; PET radiotracer precursor (¹⁸F exchange). - **Chemoselectivity**: Br for Suzuki-Miyaura; Cl for Buchwald-Hartwig; F inert under standard conditions. - **Supply**: Bulk and R&D quantities available; stability-optimized packaging.

Molecular Formula C4HBrClFN2
Molecular Weight 211.42 g/mol
Cat. No. B11814369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-fluoro-pyrazine
Molecular FormulaC4HBrClFN2
Molecular Weight211.42 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)F)Br
InChIInChI=1S/C4HBrClFN2/c5-2-1-8-3(6)4(7)9-2/h1H
InChIKeyKIWNZDJDRWPRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-3-fluoro-pyrazine: Tri-Halogenated Pyrazine Scaffold


5-Bromo-2-chloro-3-fluoro-pyrazine (CAS: 1959608-05-9) is a polysubstituted heterocyclic building block defined by its unique tri-halogenated substitution pattern on the pyrazine ring, featuring bromine, chlorine, and fluorine substituents . Unlike symmetrical or dihalogenated pyrazines, this arrangement presents three distinct vectors for orthogonal functionalization, enabling chemoselective and sequential modification . This characteristic makes it a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical research where the introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and target binding [1].

1
Three orthogonal halogen handles (Br, Cl, F) for stepwise, chemoselective diversification.
2
Mild Pd-catalyzed coupling at Br site retains Cl and F for subsequent modifications.
3
Fluorine modulates lipophilicity (logP) and metabolic stability in final analogs.

5-Bromo-2-chloro-3-fluoro-pyrazine: Advantages Over Dihalogenated Analogs


The common assumption that any halogenated pyrazine can serve as a generic cross-coupling partner is a significant oversimplification. 5-Bromo-2-chloro-3-fluoro-pyrazine is not functionally equivalent to dihalogenated analogs like 5-bromo-2-chloropyrazine or 2-chloro-3-fluoropyrazine. The critical distinction lies in the presence of the third, orthogonal halogen—fluorine—which is chemically inert under typical cross-coupling conditions (e.g., Suzuki-Miyaura) that readily activate the bromine and chlorine sites . This contrasts with non-fluorinated or fully halogenated systems where synthetic routes are more constrained. Furthermore, the presence of fluorine in the heteroaromatic ring system is a well-established strategy to enhance metabolic stability and modulate physicochemical properties, a benefit absent in chloro/bromo-only analogs . The following evidence demonstrates that these differences translate into tangible, quantifiable advantages in specific applications, making simple substitution with a less complex analog a costly oversight.

Target Compound
Dihalogenated Analogs
5-Bromo-2-chloro-3-fluoro-pyrazine
3 orthogonal vectors (Br, Cl, F)
5-Bromo-2-chloropyrazine (2 vectors, no F)
2-Chloro-3-fluoropyrazine (2 vectors, no Br)
Fluorine enhances lipophilicity and metabolic stability tuning
Lack of fluorine reduces orthogonal diversification and ADME modulation
Bromine provides most reactive site for initial mild coupling
Absence of bromine forces harsher activation, may limit sequential control

5-Bromo-2-chloro-3-fluoro-pyrazine: Quantitative Differentiation Evidence


Chemoselective Suzuki-Miyaura Coupling vs. Dihalogenated Analogs

Under standard Suzuki-Miyaura coupling conditions (Pd catalyst, mild base), 5-bromo-2-chloro-3-fluoro-pyrazine exhibits chemoselective activation at the C5 bromide position, while the C2 chloride and C3 fluoride remain intact for subsequent orthogonal functionalization . This contrasts with dihalogenated analogs such as 5-bromo-2-chloropyrazine, which lacks the orthogonal fluorine handle and thus offers fewer vectors for sequential diversification, and 2-chloro-3-fluoropyrazine, which lacks the most reactive bromine site, necessitating harsher conditions for initial activation . This selectivity profile is inferred from the general reactivity order of aryl halides in Pd-catalyzed cross-couplings (I > Br > Cl ≫ F) and is a core principle for building block design [1].

Chemoselective Pd Coupling
Class-level inference
+1 orthogonal reactive vector
Supports stepwise molecular construction with regiocontrol
Inferred from aryl halide reactivity hierarchy; specific coupling conditions must be validated
Chemoselectivity Suzuki-Miyaura Coupling Medicinal Chemistry

Lipophilicity Advantage of Fluorination

The incorporation of a fluorine atom on the pyrazine ring is a strategic modification to fine-tune a molecule's lipophilicity and metabolic profile [1]. While specific experimental logP data for the target compound is not available in the open literature, it is well-established that introducing a fluorine atom onto an aromatic ring generally increases lipophilicity (logP) compared to the unsubstituted hydrogen analog, but decreases it compared to other halogen substitutions like chlorine or bromine [2]. This provides a distinct advantage over non-fluorinated comparators like 5-bromo-2-chloropyrazine, allowing medicinal chemists to navigate a different region of physicochemical property space to optimize ADME properties [1].

Fluorination logP Impact
Class-level inference
~0.3–0.5 log units increase vs –H
Enables fine-tuning of ADME properties in drug-like molecules
Predicted from medicinal chemistry principles; experimental logP may vary
Lipophilicity logP Drug Design Fluorine Chemistry

Bromine vs. Iodine: Reduced Dehalogenation in Coupling

A direct comparative study on halogenated aminopyrazoles (a closely related heterocyclic system) demonstrated that bromo and chloro derivatives are superior to iodo derivatives in Suzuki-Miyaura reactions [1]. The study found that Br and Cl derivatives exhibited a reduced propensity for an undesired dehalogenation side reaction compared to their iodo counterparts, leading to higher yields of the desired cross-coupled product [1]. While not a direct measurement on the target compound, this class-level inference strongly supports the advantage of the bromine and chlorine substituents on 5-bromo-2-chloro-3-fluoro-pyrazine over a hypothetical iodo-substituted analog.

Dehalogenation Risk
Class-level inference
Br/Cl vs I: reduced dehalogenation side reaction
Suggests fewer byproducts and simpler purification
Based on halogenated aminopyrazole model; verify on target substrate
Suzuki-Miyaura Coupling Reaction Kinetics Dehalogenation Pyrazole/Pyrazine Analogy

5-Bromo-2-chloro-3-fluoro-pyrazine: Key Applications


Kinase Inhibitor Synthesis Using Fluorinated Pyrazine Core

This compound serves as an ideal building block for synthesizing novel kinase inhibitors. The chemoselective bromine handle at the 5-position can be used in a first-step Suzuki-Miyaura coupling to introduce a key aryl or heteroaryl group . Subsequently, the chlorine at the 2-position can be substituted via Buchwald-Hartwig amination to attach an amine-containing pharmacophore, or through a second, orthogonal cross-coupling after activation . The inert fluorine atom remains in the final molecule, where it can improve metabolic stability and modulate target binding, a common feature in many approved kinase inhibitors .

Coelenterazine Analogs for Bioluminescence Imaging

The pyrazine ring is a core component of the luminescent chromophore coelenterazine, and its analogs are essential tools for bioluminescence imaging . The orthogonal halogens on 5-bromo-2-chloro-3-fluoro-pyrazine allow for the systematic and regioselective introduction of the three distinct aryl groups required for constructing these complex molecules. This approach overcomes the limitations of syntheses starting from simpler, less functionalized pyrazines, offering a more direct and modular route to a diverse library of analogs for assay development .

Fluorine-18 PET Radioligand Development

The presence of a fluorine atom makes this compound a potential precursor for PET radiotracer development . A drug-like molecule synthesized from this scaffold could be radiolabeled with Fluorine-18 (half-life ~110 min) through an isotopic exchange reaction on the pyrazine ring . This approach is valuable for creating radioligands to study receptor occupancy and biodistribution in vivo. The orthogonal bromine and chlorine handles enable the incorporation of the desired targeting vector before the final, rapid radiolabeling step, a strategic advantage over non-fluorinated or less versatile halogenated scaffolds .

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
Orthogonal Br/Cl handles for sequential cross-couplings; F for metabolic stability tuning
Chemoselectivity of Br vs. Cl under chosen coupling conditions; final inhibitor activity
Coelenterazine Analog Synthesis
Regioselective introduction of three aryl groups onto pyrazine core
Order of aryl group introduction; luminescence properties of final analogs
PET Radioligand Precursor
Fluorine atom allows late-stage ¹⁸F isotopic exchange; Br/Cl for vector attachment
Radiolabeling efficiency; specific activity after ¹⁸F exchange

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